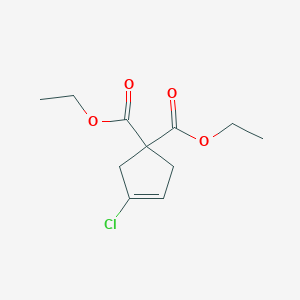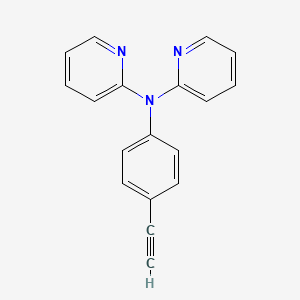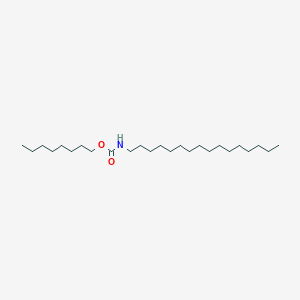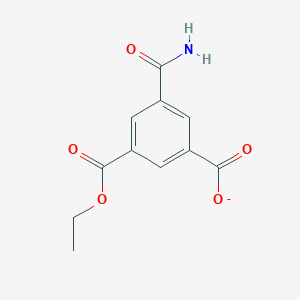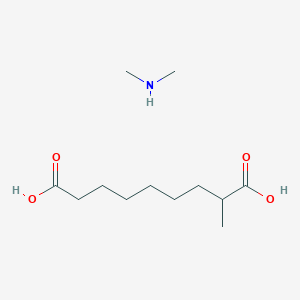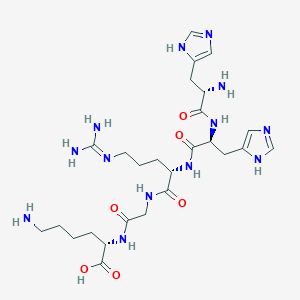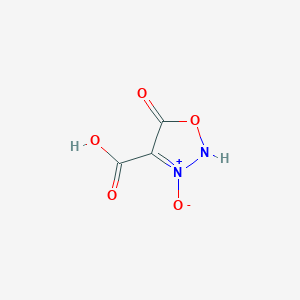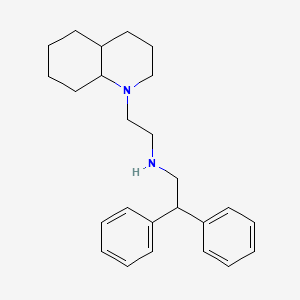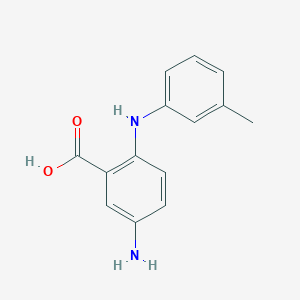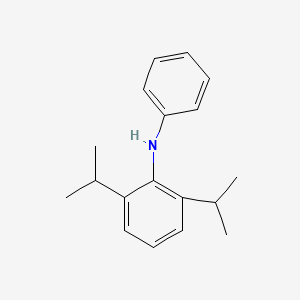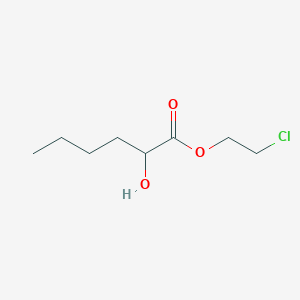
2-Chloroethyl 2-hydroxyhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloroethyl 2-hydroxyhexanoate is an organic compound with the molecular formula C8H15ClO3. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of both chloro and hydroxy functional groups, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl 2-hydroxyhexanoate typically involves the reaction of 2-chloroethanol with 2-hydroxyhexanoic acid. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include a temperature range of 60-80°C and a reaction time of 4-6 hours to achieve optimal yield.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining the reaction conditions, and using distillation techniques to purify the final product. The use of automated systems ensures consistent quality and high yield in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloroethyl 2-hydroxyhexanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxy group can be oxidized to form ketones or aldehydes.
Esterification Reactions: The hydroxy group can react with carboxylic acids to form esters.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium thiolate, and alkoxide ions. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Esterification Reactions: Catalysts like sulfuric acid or p-toluenesulfonic acid are used, with reaction temperatures ranging from 60-80°C.
Major Products Formed
Substitution Reactions: Products include substituted ethyl hexanoates.
Oxidation Reactions: Products include 2-chloroethyl hexanoate ketones or aldehydes.
Esterification Reactions: Products include various esters depending on the carboxylic acid used.
Aplicaciones Científicas De Investigación
2-Chloroethyl 2-hydroxyhexanoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving esterification and hydrolysis.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of polymers, resins, and plasticizers.
Mecanismo De Acción
The mechanism of action of 2-Chloroethyl 2-hydroxyhexanoate involves its reactivity with nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the hydroxy group participates in esterification and oxidation reactions. The molecular targets include various enzymes and chemical reagents that facilitate these reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloroethyl 2-hydroxybutanoate
- 2-Chloroethyl 2-hydroxypropanoate
- 2-Chloroethyl 2-hydroxyheptanoate
Comparison
2-Chloroethyl 2-hydroxyhexanoate is unique due to its specific chain length and functional groups, which provide distinct reactivity and applications. Compared to similar compounds, it offers a balance between hydrophobic and hydrophilic properties, making it suitable for a wider range of chemical reactions and industrial applications.
Propiedades
Número CAS |
820245-99-6 |
|---|---|
Fórmula molecular |
C8H15ClO3 |
Peso molecular |
194.65 g/mol |
Nombre IUPAC |
2-chloroethyl 2-hydroxyhexanoate |
InChI |
InChI=1S/C8H15ClO3/c1-2-3-4-7(10)8(11)12-6-5-9/h7,10H,2-6H2,1H3 |
Clave InChI |
CSUZVBQLXQYLHC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(=O)OCCCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


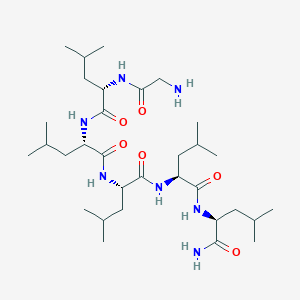
![Benzenesulfonamide, N-[2-(6-bromo-2-pyridinyl)ethyl]-2-nitro-](/img/structure/B14233458.png)
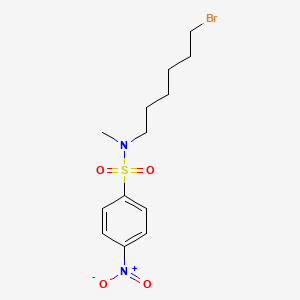
![4-(4-Fluorophenyl)-2-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine](/img/structure/B14233466.png)
